1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the 3-fluorobenzyl group: This step involves the nucleophilic substitution of a suitable precursor with 3-fluorobenzyl bromide.
Attachment of the 4-methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in various biochemical assays to study molecular interactions.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and biological activity.
1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a chlorine atom instead of fluorine can lead to different reactivity and biological effects.
1-(3-fluorobenzyl)-5-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The hydroxyl group can introduce additional hydrogen bonding interactions, potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-24-14-7-5-12(6-8-14)16-15(17(22)23)19-20-21(16)10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSANEWRAHXLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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